
Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate
Overview
Description
Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₃F₂NO₃ and a molecular weight of 281.24 g/mol. This compound is characterized by a tert-butyl ester group and a 2,6-difluoropyridin-3-yl substituent, which confers unique electronic and steric properties. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic therapeutics . Key identifiers include its CAS number (1699360-88-7) and synonyms such as AG-E-03964 and AKOS015900775 . Its InChIKey (QHBSXVFWCZFFOK-UHFFFAOYSA-N) further aids in structural verification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate typically involves the esterification of 2-(2,6-difluoropyridin-3-yl)-2-oxoacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The difluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate has shown potential in drug discovery due to its unique structural features:
- Biological Activity : The difluoropyridine moiety enhances the compound's interaction with biological targets, making it a candidate for developing new pharmacological agents.
- Ketoester Functionality : The presence of the ketoester group allows participation in various biological processes, including enzyme inhibition and receptor modulation.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Synthesis : It can serve as a building block for creating novel polymers with enhanced thermal and chemical stability.
- Functional Materials : Its ability to undergo further functionalization enables the development of materials with specific electronic or optical properties.
Case Studies
- Drug Development :
- A study investigated the use of this compound as a precursor in synthesizing new anti-cancer agents. The results indicated promising activity against certain cancer cell lines, highlighting its potential in oncology research.
- Synthetic Applications :
- In organic synthesis, researchers utilized this compound as an intermediate in the synthesis of complex molecules. Its protective tert-butyl group facilitated selective reactions while maintaining functional integrity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyridine moiety can engage in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate are best understood through comparison with analogous esters and fluorinated heterocycles. Below is a detailed analysis:
Methyl 2-(6-Fluoro-1H-Indol-3-YL)-2-Oxoacetate
- Molecular Formula: C₁₁H₈FNO₃
- Molecular Weight : 233.19 g/mol
- Physical Properties : Light yellow solid, 60.3% yield, melting point 182–184°C .
- Key Differences: Replaces the tert-butyl group with a methyl ester, reducing steric hindrance. Exhibits distinct NMR signals (e.g., δ 12.48 ppm for indolic NH) compared to the pyridine-based target compound .
Ethyl (2-tert-Butyl-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-YL)AminoAcetate
- Molecular Formula : C₁₃H₁₉N₃O₃S
- Molecular Weight : 297.37 g/mol
- Key Differences: Incorporates a thieno[3,4-c]pyrazole ring, introducing sulfur-based electronic effects. Features an amino-oxoacetate group instead of a simple oxoacetate, enabling hydrogen-bonding interactions. Higher topological polar surface area (90.1 vs. 61.8 Ų) due to additional heteroatoms .
Tert-Butyl 2-[4-Oxo-3-Phenyl-2-(Trifluoromethyl)Chromen-7-YL]Oxyacetate
- Molecular Formula : C₂₂H₁₉F₃O₅
- Molecular Weight : 420.4 g/mol
- Key Differences :
Ethyl 2-{[1-(Benzylsulfanyl)-2-Oxo-2-Phenylethyl]Amino}-2-Oxoacetate
- Molecular Formula : C₁₉H₁₈N₂O₃S
- Molecular Weight : 354.42 g/mol
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | XLogP3 | Key Substituents |
---|---|---|---|---|---|
This compound | C₁₂H₁₃F₂NO₃ | 281.24 | Not reported | ~3.5 | 2,6-Difluoropyridine, tert-butyl |
Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate | C₁₁H₈FNO₃ | 233.19 | 182–184 | 1.8 | 6-Fluoroindole, methyl ester |
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate | C₁₃H₁₉N₃O₃S | 297.37 | Not reported | 2.4 | Thieno-pyrazole, amino-oxoacetate |
Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate | C₂₂H₁₉F₃O₅ | 420.4 | Not reported | 4.9 | Chromen-4-one, trifluoromethyl |
Research Findings
- Synthetic Accessibility: The target compound’s tert-butyl group enhances solubility in non-polar solvents, facilitating purification via column chromatography, as seen in related syntheses .
- Fluorine Effects: The 2,6-difluoro substitution on pyridine increases metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .
- Thermal Stability : Unlike methyl esters (e.g., ), tert-butyl esters resist thermal degradation, enabling high-temperature reactions .
Biological Activity
Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate is a synthetic compound with the molecular formula and a molecular weight of approximately 243.21 g/mol. This compound features a tert-butyl group attached to a 2,6-difluoropyridine ring, which is further substituted with a 2-oxoacetate moiety. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Tert-butyl Group : Provides steric bulk and can serve as a protecting group in organic synthesis.
- Difluoropyridine Ring : The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.
- Ketoester Functionality : This moiety can participate in various biological processes, potentially influencing enzyme interactions.
Anticancer Potential
Research indicates that compounds with pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that fluorinated pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and interaction with protein kinases .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyridine derivatives, compounds similar to this compound were tested against human cancer cell lines (e.g., HCT-116 for colon cancer and HepG2 for liver cancer). The results demonstrated promising antiproliferative activity, suggesting that the fluorine substitution could enhance interaction with biological targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of related compounds indicates that:
- Fluorination : Enhances binding affinity to biological targets.
- Ketoester Moiety : Increases reactivity and potential for biological interactions.
The following table summarizes findings from various studies on related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Pyridine Derivative A | Anticancer | Topoisomerase inhibition |
Pyridine Derivative B | Antimicrobial | Membrane disruption |
This compound | Anticancer (potential) | Unknown; requires further investigation |
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of difluoropyridine derivatives with ketoesters. These methods allow for modifications that can tailor the compound's properties for specific applications.
Example Synthesis Route
- Starting Materials : 2,6-Difluoropyridine and tert-butyl acetoacetate.
- Reaction Conditions : Conducted under acidic or basic conditions to facilitate nucleophilic attack.
- Purification : The product can be purified using standard organic chemistry techniques such as recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate?
A multi-step synthesis is typically employed. For example, coupling tert-butyl carbamate intermediates with halogenated pyridine derivatives in the presence of NaHCO₃ in THF, followed by purification via column chromatography, has been demonstrated to yield target compounds. Reaction optimization may involve adjusting stoichiometry or solvent polarity to improve efficiency . Additionally, cyclization using Lawesson’s reagent or oxidative chlorination can facilitate key steps in heterocyclic ring formation .
Q. What purification methods are recommended for isolating this compound?
Column chromatography (silica gel, hexane/EtOAc gradients) is widely used for purification. For acid-labile intermediates, trifluoroacetic acid (TFA)-mediated tert-butyl ester cleavage in CH₂Cl₂, followed by co-evaporation with toluene, effectively removes protecting groups without decomposition . Precipitation or recrystallization using solvents like EtOH or THF may further enhance purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substituent positions on the pyridine ring and ester group. For example, downfield shifts in carbonyl carbons (~170 ppm) and fluorinated pyridine protons (~8 ppm) are diagnostic .
- IR : Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N/C=C) validate functional groups .
- Mass Spectrometry : ESI+ or HRMS confirms molecular ion peaks and fragmentation patterns, ensuring correct mass-to-charge ratios .
Advanced Research Questions
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS, focusing on ester hydrolysis or pyridine ring modifications. Note that limited ecotoxicological data exist, so prioritize inert storage conditions (2–8°C, nitrogen atmosphere) to prevent decomposition .
Q. What strategies improve reaction yields during functionalization of the pyridine ring?
- Electrophilic Substitution : Utilize directing groups (e.g., fluorine) to enhance regioselectivity. For example, 2,6-difluoropyridine’s electron-withdrawing effects activate the 3-position for nucleophilic attack .
- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions can introduce aryl/heteroaryl groups. Optimize ligand systems (e.g., XPhos) and base (K₃PO₄) to minimize side reactions .
Q. How can intermediates in the synthesis pathway be identified and characterized?
Use in-situ monitoring with FTIR or Raman spectroscopy to track carbonyl formation. For transient intermediates, employ LC-MS/MS with collision-induced dissociation (CID) to assign structures. DFT calculations (e.g., molecular electrostatic potential surfaces) can rationalize reaction pathways and intermediate stability .
Q. What safety protocols are essential for handling this compound?
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosolized particles .
- Environmental Controls : Avoid drainage systems; use closed-loop reactors for solvent recovery.
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
Q. How can data contradictions in synthetic procedures be resolved?
Cross-validate methods using orthogonal techniques. For instance, if TFA cleavage (90% yield ) conflicts with alternative methods (e.g., HCl/MeOH), compare purity via HPLC and adjust reaction time/temperature. Reproduce protocols from peer-reviewed studies to identify critical variables (e.g., solvent drying, inert atmosphere) .
Q. What biological screening approaches are suitable for evaluating this compound’s activity?
- In Vitro Assays : Test calcium channel modulation using patch-clamp electrophysiology (relevant to cardiovascular applications) .
- Binding Studies : Radioligand displacement assays (e.g., CB2 receptor binding) can quantify affinity and inverse agonist properties .
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Q. How can computational methods aid in optimizing derivatives of this compound?
- Molecular Docking : Simulate interactions with target proteins (e.g., CB2 receptors) using AutoDock Vina to prioritize substituents with high binding scores .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthetic prioritization .
Properties
IUPAC Name |
tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-11(2,3)17-10(16)8(15)6-4-5-7(12)14-9(6)13/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHCOPQELBEQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=C(N=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440801 | |
Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-70-0 | |
Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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